molecular formula C9H8O3 B14243133 Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 8-hydroxy-5-methoxy- CAS No. 314280-54-1

Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 8-hydroxy-5-methoxy-

Cat. No.: B14243133
CAS No.: 314280-54-1
M. Wt: 164.16 g/mol
InChI Key: CJZHXZCDCSOXAY-UHFFFAOYSA-N
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Description

Bicyclo[420]octa-1,3,5-trien-7-one, 8-hydroxy-5-methoxy- is a complex organic compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 8-hydroxy-5-methoxy- typically involves a multi-step process. One common method involves the use of a rhodium (I) complex as a catalyst. The process starts with the head-to-tail homocoupling of terminal aryl alkynes, followed by a zipper annulation of the resulting gem-enyne . This method is notable for its high selectivity and efficiency.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 8-hydroxy-5-methoxy- undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the hydroxyl and methoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 8-hydroxy-5-methoxy- has several scientific research applications:

Mechanism of Action

The mechanism of action of Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 8-hydroxy-5-methoxy- involves its interaction with various molecular targets. The compound can form complexes with metal ions, which can then participate in catalytic cycles. The specific pathways and molecular targets depend on the context of its use, such as in catalysis or biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 8-hydroxy-5-methoxy- is unique due to the presence of both hydroxyl and methoxy groups, which can significantly influence its reactivity and potential applications. These functional groups make it more versatile in chemical reactions and enhance its potential biological activity.

Properties

CAS No.

314280-54-1

Molecular Formula

C9H8O3

Molecular Weight

164.16 g/mol

IUPAC Name

8-hydroxy-5-methoxybicyclo[4.2.0]octa-1(6),2,4-trien-7-one

InChI

InChI=1S/C9H8O3/c1-12-6-4-2-3-5-7(6)9(11)8(5)10/h2-4,8,10H,1H3

InChI Key

CJZHXZCDCSOXAY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1C(=O)C2O

Origin of Product

United States

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